Isoquinoline

Descripción general

Descripción

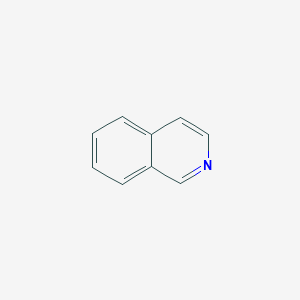

La isoquinolina es un compuesto orgánico aromático heterocíclico que consiste en un anillo de benceno fusionado a un anillo de piridina. Es un isómero estructural de la quinolina, con el átomo de nitrógeno ubicado en la segunda posición de la estructura del anillo. La isoquinolina es un líquido incoloro e higroscópico a temperatura ambiente con un olor penetrante y desagradable. Es una base débil y es soluble en solventes orgánicos como etanol, acetona y éter dietílico .

Mecanismo De Acción

La isoquinolina ejerce sus efectos a través de varios mecanismos, dependiendo del derivado específico y la aplicación. Por ejemplo, los alcaloides de la isoquinolina pueden reducir la sobrecarga de calcio intracelular, reducir el daño oxidativo, activar la autofagia e inhibir la producción de proteínas tóxicas, promoviendo la regeneración y diferenciación neuronal . Los objetivos moleculares y vías exactas involucrados varían con el derivado específico de la isoquinolina.

Análisis Bioquímico

Biochemical Properties

Isoquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The biosynthesis of this compound systems proceeds from the cyclization of the Schiff base formed between dopamine and an aliphatic aldehyde .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves multiple interactions at the molecular level. The substitution pattern of benzyltetrahydrothis compound precursors provides the corresponding aporphine alkaloids .

Dosage Effects in Animal Models

Given its diverse biological activities, it’s likely that the effects of this compound may vary with dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. The biosynthesis of this compound systems proceeds from the cyclization of the Schiff base formed between dopamine and an aliphatic aldehyde .

Transport and Distribution

Given its biochemical properties, it’s likely that this compound interacts with various transporters or binding proteins .

Subcellular Localization

Given its biochemical properties, it’s likely that this compound may be directed to specific compartments or organelles .

Métodos De Preparación

La isoquinolina se puede sintetizar mediante varios métodos, siendo el más común la reacción de Pomeranz-Fritsch. Esta reacción implica la condensación de benzaldehído y aminoacetaldehído en condiciones ácidas para formar isoquinolina. Otros métodos incluyen la reacción de Bischler-Napieralski, que cicla la beta-feniletilamina bajo catálisis ácida, y la reacción de Pictet-Spengler, que implica la condensación de beta-feniletilamina con un aldehído o cetona .

La producción industrial de isoquinolina típicamente involucra la extracción del alquitrán de hulla, donde se aísla mediante cristalización fraccionada del sulfato ácido. Este método explota el hecho de que la isoquinolina es más básica que la quinolina, lo que permite una extracción selectiva .

Análisis De Reacciones Químicas

La isoquinolina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La isoquinolina se puede oxidar a isoquinolina N-óxido utilizando agentes oxidantes como el peróxido de hidrógeno o los perácidos.

Reducción: La reducción de la isoquinolina puede producir tetrahidroisoquinolina, que se logra utilizando agentes reductores como el hidruro de aluminio y litio.

Sustitución: La isoquinolina puede sufrir reacciones de sustitución electrofílica, como la nitración, sulfonación y halogenación, típicamente en el anillo de benceno. .

Aplicaciones Científicas De Investigación

La isoquinolina y sus derivados tienen aplicaciones significativas en varios campos:

Química: La isoquinolina se utiliza como bloque de construcción en síntesis orgánica, particularmente en la síntesis de alcaloides y otras moléculas complejas.

Biología: Los derivados de la isoquinolina se estudian por sus actividades biológicas, incluyendo propiedades antimicrobianas, antivirales y anticancerígenas.

Medicina: La isoquinolina es una estructura central en varios fármacos farmacéuticos, como la papaverina, un fármaco antiespasmódico, y la noscapina, un agente antitusivo.

Industria: La isoquinolina se utiliza en la fabricación de tintes, pinturas y agentes antifúngicos. .

Comparación Con Compuestos Similares

La isoquinolina es estructuralmente similar a la quinolina, con la principal diferencia siendo la posición del átomo de nitrógeno en la estructura del anillo. En la quinolina, el átomo de nitrógeno está en la primera posición, mientras que en la isoquinolina, está en la segunda posición. Esta diferencia en la estructura conduce a variaciones en su reactividad química y aplicaciones. Por ejemplo, la quinolina se utiliza comúnmente como solvente y en la síntesis de fármacos antimaláricos como la cloroquina, mientras que la isoquinolina se utiliza con más frecuencia en la síntesis de alcaloides y otras moléculas orgánicas complejas .

Los compuestos similares a la isoquinolina incluyen:

Quinolina: Un isómero estructural con el átomo de nitrógeno en la primera posición.

Piridina: Un compuesto heterocíclico más simple con un solo átomo de nitrógeno en un anillo de seis miembros.

Naftaleno: Un hidrocarburo aromático policíclico con una estructura similar a la isoquinolina pero sin el átomo de nitrógeno

La estructura y reactividad únicas de la isoquinolina la convierten en un compuesto valioso en diversas aplicaciones científicas e industriales.

Actividad Biológica

Isoquinoline, a nitrogen-containing heterocyclic compound, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound and its derivatives, focusing on recent research findings, case studies, and data tables that illustrate these activities.

Overview of this compound

This compound is a bicyclic compound derived from benzene and pyridine, classified as a member of the larger this compound alkaloid family. These compounds are known for their pharmacological properties, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. Over 250 this compound derivatives have been reported to exhibit various bioactivities, making them a focal point in medicinal chemistry.

Key Biological Activities

-

Antitumor Activity

- This compound derivatives such as berberine have shown significant antitumor effects. For instance, berberine has been reported to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways (e.g., p53, Bax/Bcl-2 ratio) .

- A study demonstrated that berberine inhibited the proliferation of cervical cancer cells (Ca Ski) through the upregulation of reactive oxygen species (ROS) and enhancement of caspase-3 activity .

-

Antibacterial Activity

- This compound compounds exhibit broad-spectrum antibacterial properties. For example, HSN584 and HSN739 demonstrated significant bactericidal activity against Gram-positive bacteria without inducing rapid resistance .

- A review highlighted that various this compound derivatives possess antimicrobial activity against resistant strains, showcasing their potential as therapeutic agents in combating bacterial infections .

- Anti-inflammatory Effects

- Neuroprotective Effects

Case Study 1: Berberine's Antiviral Activity

A study evaluated the antiviral efficacy of berberine against SARS-CoV-2 and influenza viruses. Results indicated that berberine significantly reduced viral loads and improved lung health in infected mice models by interfering with viral replication mechanisms .

Case Study 2: Antibacterial Isoquinolines

In a comparative study of 49 this compound compounds against various bacterial strains, specific derivatives were identified as having potent bactericidal effects. The study emphasized the importance of structural modifications in enhancing antibacterial activity .

Table 1: Summary of Biological Activities of Selected this compound Derivatives

Recent Advances

Recent literature has highlighted advancements in the synthetic modification of this compound alkaloids to enhance their biological activities. Novel synthesis techniques have led to the discovery of over 250 new this compound derivatives with promising bioactivities ranging from anticancer to antimicrobial properties .

Propiedades

IUPAC Name |

isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJUIBRHMBBTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21364-46-5 (hydrochloride) | |

| Record name | Isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047644 | |

| Record name | Isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid or hygroscopic solid with a pungent odor like anise oil mixed with benzaldehyde; mp = 26.48 deg C; [Merck Index] Light brown; mp = 24-28 deg C; [Acros Organics MSDS], Solid, Colourless liquid, hygroscopic platelets when solid; Heavy-sweet balsamic, herbaceous aroma | |

| Record name | Isoquinoline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

242.00 to 243.00 °C. @ 760.00 mm Hg | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.52 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.097-1.103 | |

| Record name | Isoquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

119-65-3 | |

| Record name | Isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGX76Y85M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

25.5 - 26 °C | |

| Record name | Isoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.